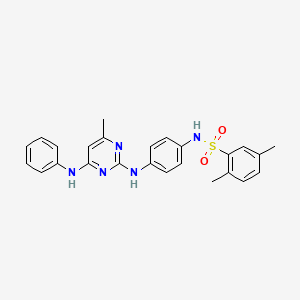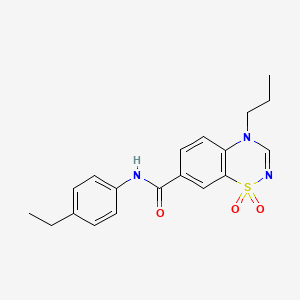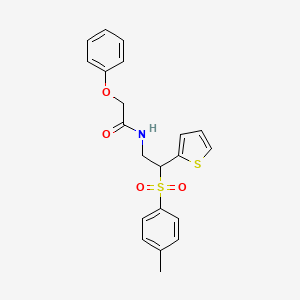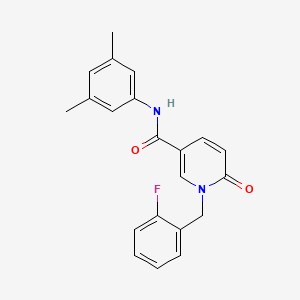![molecular formula C21H22FN5O2S B11250994 2-[4-(3-Fluorobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11250994.png)
2-[4-(3-Fluorobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with the following IUPAC name : This compound is a complex organic molecule with the following IUPAC name: 2-{4-[(3-fluorophenyl)sulfonyl]piperazin-1-yl}-6-methyl-N-phenylpyrimidin-4-amine . Its molecular formula is C18H19FN4O2S , and it has a molecular weight of 374.44 g/mol .
Méthodes De Préparation
Synthetic Routes:: The synthetic route to prepare this compound involves several steps
- Introduction of Fluorine : Start with a suitable precursor containing a piperazine ring. Introduce a fluorine atom at the 3-position of the phenyl ring using a fluorination reaction.
- Sulfonylation : Next, react the fluorinated intermediate with a sulfonyl chloride (e.g., benzenesulfonyl chloride) to introduce the sulfonyl group.
- Piperazine Substitution : Replace one of the piperazine hydrogen atoms with the sulfonylated phenyl group.
- Pyrimidine Ring Formation : Finally, construct the pyrimidine ring by reacting the substituted piperazine compound with an appropriate pyrimidine precursor.
Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes to achieve high yields.
Analyse Des Réactions Chimiques
Reactions::
- Substitution Reactions : The compound can undergo nucleophilic substitution reactions due to the presence of the piperazine nitrogen. For example, it can react with alkyl halides or acyl chlorides.
- Reduction Reactions : Reduction of the sulfonyl group can yield the corresponding sulfonamide.
- Oxidation Reactions : Oxidation of the amine group could lead to the corresponding nitro compound.
- Sulfonylation : Benzenesulfonyl chloride, base (e.g., triethylamine), and anhydrous solvent (e.g., dichloromethane).
- Substitution : Alkyl halides (e.g., methyl iodide), strong base (e.g., sodium hydride), and polar aprotic solvents (e.g., DMF).
- Reduction : Hydrogen gas (catalyst: palladium on carbon) or reducing agents (e.g., sodium borohydride).
- Oxidation : Oxidizing agents (e.g., m-chloroperbenzoic acid).
Major Products:: The major product is the target compound itself.
Applications De Recherche Scientifique
This compound finds applications in various fields:
- Medicine : It may exhibit pharmacological activity, making it relevant for drug discovery.
- Chemical Biology : Researchers study its interactions with biological targets.
- Industry : It could serve as a building block for other compounds.
Mécanisme D'action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes.
Comparaison Avec Des Composés Similaires
- 2-chloro-1-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one (CAS: 879319-02-5) .
- Other Sulfonylated Piperazines : Explore compounds with similar structural features.
Propriétés
Formule moléculaire |
C21H22FN5O2S |
|---|---|
Poids moléculaire |
427.5 g/mol |
Nom IUPAC |
2-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C21H22FN5O2S/c1-16-14-20(24-18-7-3-2-4-8-18)25-21(23-16)26-10-12-27(13-11-26)30(28,29)19-9-5-6-17(22)15-19/h2-9,14-15H,10-13H2,1H3,(H,23,24,25) |
Clé InChI |
LMXYODGPFPQZFD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclopentanamine](/img/structure/B11250912.png)
![2'-cyclopentyl-1'-oxo-N-(pyridin-3-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11250933.png)
![N-(3-Acetylphenyl)-2-{[6-(2H-1,3-benzodioxol-5-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B11250940.png)
![4-chloro-3-nitro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B11250948.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B11250953.png)



![N-(2-chlorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11250986.png)
methanone](/img/structure/B11251002.png)
![N-(4-Acetylphenyl)-2-{[4-methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}acetamide](/img/structure/B11251005.png)
![6,7-dimethyl-N-(2-phenylethyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11251006.png)
![7-(3-Bromo-4-hydroxy-5-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11251012.png)

